N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
Description
N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide is a synthetic small molecule featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6, a methyl group at position 3, and a sec-butyl carboxamide moiety at position 2. The imidazo[2,1-b]thiazole scaffold is notable for its pharmacological relevance, particularly in antimicrobial, anticancer, and central nervous system-targeting applications . The 4-fluorophenyl substituent enhances metabolic stability and modulates electronic properties, while the sec-butyl group may influence solubility and bioavailability.
Properties
IUPAC Name |
N-butan-2-yl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c1-4-10(2)19-16(22)15-11(3)21-9-14(20-17(21)23-15)12-5-7-13(18)8-6-12/h5-10H,4H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOHIGUJYPUQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H18FN3OS
- Molecular Weight : 331.41 g/mol
- Purity : Typically 95%
The compound features a thiazole ring fused with an imidazole structure, which is known to enhance biological activity through various mechanisms.
Research indicates that compounds containing thiazole and imidazole moieties exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against various cancer cell lines (IC50 values ranging from 1.61 to 1.98 µg/mL) .
- Neuroprotective Effects : Similar compounds have been reported to possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole and Imidazole Rings : These heterocycles are crucial for the compound's interaction with biological targets.
- Substituents on the Phenyl Ring : The presence of fluorine and alkyl groups significantly influences the compound's lipophilicity and overall biological activity.
Anticancer Studies
A series of in vitro studies have been conducted to evaluate the anticancer potential of this compound:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A-431 | 1.98 | Induction of apoptosis via Bcl-2 modulation |
| Jurkat | 1.61 | Inhibition of cell proliferation |
| HT29 | <0.045 | Disruption of cell cycle progression |
These findings suggest that the compound exhibits potent anticancer activity, particularly against epithelial cancer cells.
Neuroprotective Studies
In animal models, this compound demonstrated neuroprotective effects by reducing neuronal cell death in models of oxidative stress . The compound's ability to modulate neurotransmitter levels may contribute to its protective effects.
Case Studies
-
Case Study on Apoptosis Induction :
- In a controlled study involving Jurkat cells, treatment with the compound resulted in a significant increase in apoptotic markers compared to untreated controls, indicating its potential as an anticancer agent.
-
Neuroprotection in Rodent Models :
- Rodent studies showed that administration of the compound prior to inducing oxidative stress resulted in reduced neuronal loss and improved cognitive function post-treatment.
Scientific Research Applications
Pharmacological Activities
Research indicates that compounds containing thiazole and imidazole moieties exhibit a range of biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that derivatives of imidazo[2,1-b]thiazole compounds possess significant antimicrobial properties against various bacterial and fungal strains. For example, similar thiazole derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
-
Anticancer Activity :
- The compound has been evaluated for its anticancer potential against various cancer cell lines. Research has indicated that it may inhibit the proliferation of cancer cells, particularly in estrogen receptor-positive breast adenocarcinoma cells (MCF7) . The structural features of the compound contribute to its ability to interact with biological targets involved in cancer progression.
- Neuroprotective Effects :
Structure-Activity Relationships (SAR)
Understanding the SAR of N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide is crucial for optimizing its biological activity. Key findings include:
- The presence of the fluorophenyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.
- Variations in the alkyl chain length (e.g., sec-butyl) can influence the compound's interaction with target enzymes or receptors.
Case Study 1: Antimicrobial Screening
A recent study investigated a series of thiazole derivatives against common pathogens. The results indicated that compounds structurally similar to this compound exhibited promising antimicrobial activity, particularly against resistant strains of bacteria .
Case Study 2: Anticancer Activity Assessment
In vitro studies using MCF7 cell lines revealed that the compound significantly inhibited cell proliferation at specific concentrations. Molecular docking studies further elucidated the binding affinity of the compound to key proteins involved in cancer cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Effects :
- Fluorine and Trifluoromethyl Groups : Analog 1 and 2 incorporate trifluoromethyl (CF₃) groups, which increase molecular weight and lipophilicity compared to the target compound. The additional fluorine in Analog 2 further elevates molecular weight (437 vs. 419 g/mol) .
- Carboxamide vs. Ester : The precursor ethyl ester (MW 304.34) is lighter than carboxamide derivatives, highlighting the impact of functional groups on molecular properties.
Synthetic Routes :
- The target compound’s synthesis likely involves coupling the imidazo[2,1-b]thiazole core with sec-butylamine, analogous to methods described for hydrazide intermediates (e.g., 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide) reacting with isothiocyanates .
- details a similar carboxamide synthesis using peptide coupling reagents and deprotection steps, suggesting shared methodologies .
Physicochemical and Pharmacokinetic Trends
- Melting Points : Analogs in with chlorophenyl or methoxyphenyl substituents show melting points ranging from 108–217°C, influenced by polarity and crystallinity . The target compound’s sec-butyl group may reduce melting points compared to rigid aromatic substituents (e.g., chloropyridinyl).
- Solubility : The trifluoromethyl groups in Analogs 1–2 enhance lipid solubility but may reduce aqueous solubility, whereas the sec-butyl group in the target compound could offer a balance between lipophilicity and bioavailability.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves coupling reactions of intermediates like substituted imidazo[2,1-b]thiazole cores with sec-butyl carboxamide groups. Key steps include:
- Anhydride-mediated acylation : Use of succinic or maleic anhydrides in dry CH₂Cl₂ under reflux, followed by purification via reverse-phase HPLC or methanol recrystallization to achieve high yields (e.g., 76–91% for analogous compounds) .
- Cyclization : Employing iodine and triethylamine in DMF for heterocycle formation, ensuring sulfur elimination and structural integrity .
Optimization : Adjust reaction time (1–3 minutes for fast cyclization) and solvent polarity (acetonitrile for intermediate stability) to minimize byproducts .
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Identify characteristic shifts for the sec-butyl group (δ ~1.0–1.5 ppm for methyl protons) and 4-fluorophenyl moiety (δ ~7.2–7.8 ppm for aromatic protons). Carbonyl carbons (C=O) appear at ~165–175 ppm .
- IR Spectroscopy : Detect C=O stretches (~1680–1720 cm⁻¹) and C-F vibrations (~1220–1280 cm⁻¹) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C₁₉H₂₁FN₃OS: 364.1294; observed: 364.1296) .
Advanced: How does the 4-fluorophenyl substituent influence bioactivity compared to halogenated analogs (e.g., 4-chlorophenyl)?
Methodological Answer:
- Electron-withdrawing effects : Fluorine’s electronegativity enhances metabolic stability and lipophilicity compared to chlorine, as seen in similar imidazo[2,1-b]thiazole derivatives .
- Comparative assays : Test antibacterial activity (e.g., MIC against S. aureus) of 4-fluorophenyl vs. 4-chlorophenyl analogs. Fluorine’s smaller size may improve target binding, while chlorine’s bulkiness could hinder it .
- Computational modeling : Use DFT calculations to compare electronic profiles (e.g., Mulliken charges on the phenyl ring) .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Standardize assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and growth media (Mueller-Hinton agar) to minimize variability .
- Control for substituent effects : Compare activity of the 4-fluorophenyl derivative with structurally aligned analogs (e.g., 4-methoxyphenyl) to isolate electronic vs. steric contributions .
- Meta-analysis : Aggregate data from multiple studies (e.g., MIC values, logP measurements) to identify trends obscured by experimental noise .
Advanced: What crystallographic methods confirm the compound’s three-dimensional structure?
Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in DMF/ethanol (1:1). Resolve the structure with a data-to-parameter ratio >15 and R-factor <0.06 .
- Key metrics : Analyze bond angles (e.g., C–N–C in the imidazo-thiazole ring: ~123°) and dihedral angles (e.g., fluorophenyl vs. thiazole plane: ~15°) to validate stereochemistry .
Basic: What purification strategies are effective post-synthesis?
Methodological Answer:
- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) to isolate the compound from polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water for high-melting-point analogs) to enhance purity (>98%) .
Advanced: How can in silico methods predict pharmacokinetic properties (e.g., logP, metabolic stability)?
Methodological Answer:
- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. The sec-butyl group may reduce oxidation susceptibility .
- QSAR modeling : Corrogate experimental logP (e.g., 3.2 for similar imidazo-thiazoles) with calculated descriptors (e.g., polar surface area, topological indices) .
Advanced: What strategies improve selectivity for target enzymes (e.g., bacterial dihydrofolate reductase)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
